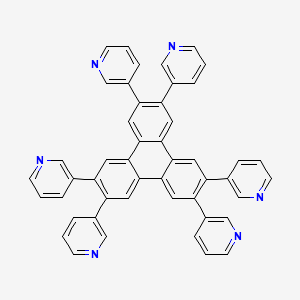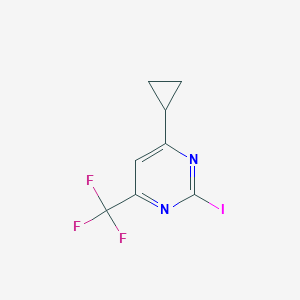
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with iodine, cyclopropyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The unique structural properties of the compound make it suitable for the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving nucleic acids and proteins.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of the iodine, cyclopropyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropyl-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its chemical properties and applications.
2-Iodo-6-cyclopropylpyrimidine:
Uniqueness
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization through substitution reactions, while the cyclopropyl and trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Propiedades
Fórmula molecular |
C8H6F3IN2 |
|---|---|
Peso molecular |
314.05 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H6F3IN2/c9-8(10,11)6-3-5(4-1-2-4)13-7(12)14-6/h3-4H,1-2H2 |
Clave InChI |
BNHOVRBGGVGUBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


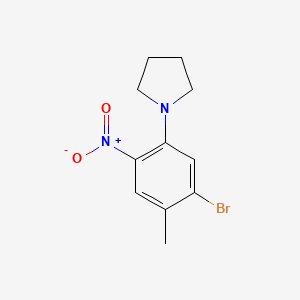
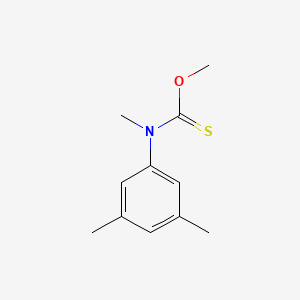
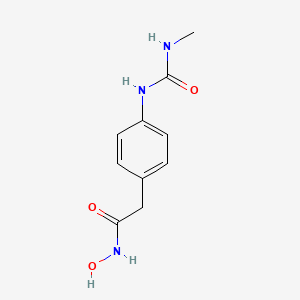
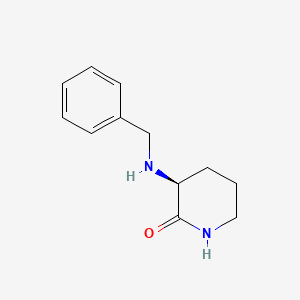
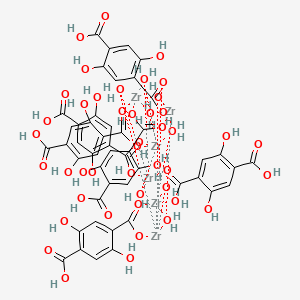
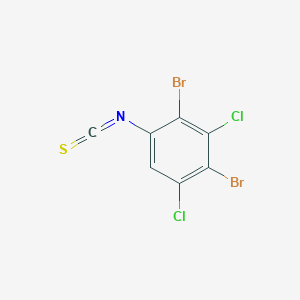
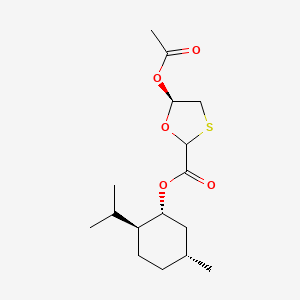
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
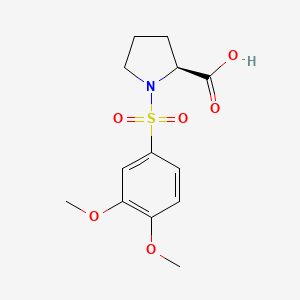
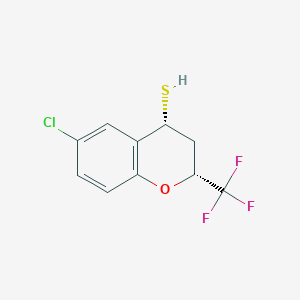
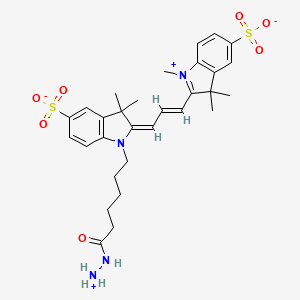
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)

